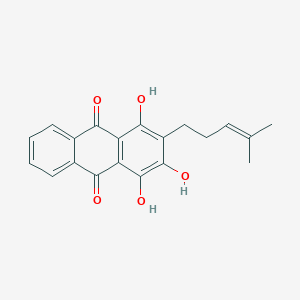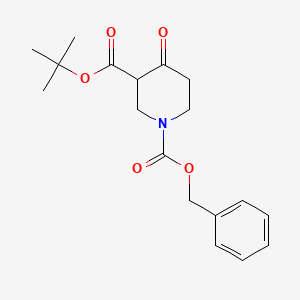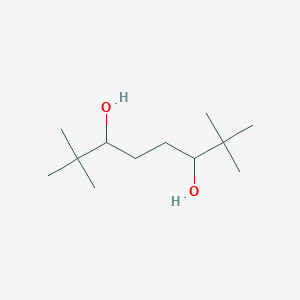
2,2,7,7-Tetramethyl-octane-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetramethyl-octane-3,6-diol: is an organic compound with the molecular formula C12H26O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, where the hydroxyl groups are positioned at the 3rd and 6th carbon atoms, and the molecule is heavily substituted with methyl groups at the 2nd and 7th positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-octane-3,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkanes or alkenes with the desired carbon skeleton.
Methylation: The addition of methyl groups at specific positions can be accomplished using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 2,2,7,7-Tetramethyl-octane-3,6-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., ketones or aldehydes) using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alkenes by removing the hydroxyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alkanes or alkenes
Substitution: Halogenated compounds
科学研究应用
2,2,7,7-Tetramethyl-octane-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving diols, providing insights into metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用机制
The mechanism by which 2,2,7,7-Tetramethyl-octane-3,6-diol exerts its effects depends on the specific application:
Enzyme Interactions: In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of diols, influencing metabolic pathways.
Polymerization: In industrial applications, the hydroxyl groups can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
相似化合物的比较
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar structure but different carbon skeleton.
2,3,6,7-Tetramethyl-octane: A related compound with methyl groups at different positions and lacking hydroxyl groups.
Uniqueness: 2,2,7,7-Tetramethyl-octane-3,6-diol is unique due to its specific arrangement of hydroxyl and methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various applications, from organic synthesis to industrial production.
属性
分子式 |
C12H26O2 |
|---|---|
分子量 |
202.33 g/mol |
IUPAC 名称 |
2,2,7,7-tetramethyloctane-3,6-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h9-10,13-14H,7-8H2,1-6H3 |
InChI 键 |
FCAHRTHVRFELFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CCC(C(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
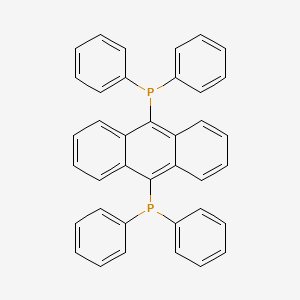
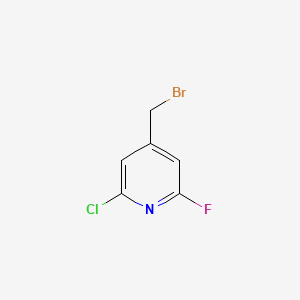
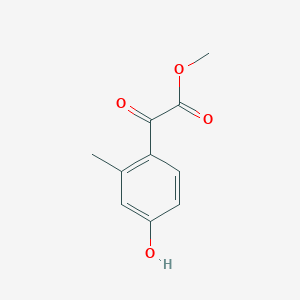


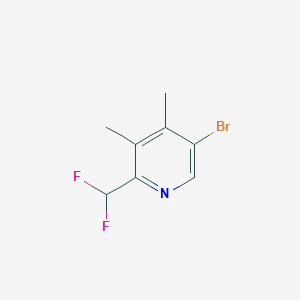

![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
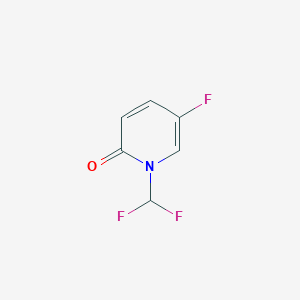
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
